Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate
Description
Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a polycyclic aromatic compound featuring a pyrrolophenanthroline core modified with a [1,1'-biphenyl]-4-ylcarbonyl substituent at position 11 and diethyl ester groups at positions 9 and 10. This compound belongs to a class of molecules synthesized via 1,3-dipolar cycloaddition reactions involving phenanthrolinium salts and acetylenedicarboxylates . Its structure combines electron-deficient phenanthroline moieties with electron-rich substituents, making it a candidate for applications in optoelectronics, catalysis, or medicinal chemistry.
Properties
CAS No. |
618444-12-5 |
|---|---|
Molecular Formula |
C34H26N2O5 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
diethyl 11-(4-phenylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C34H26N2O5/c1-3-40-33(38)27-26-19-18-24-15-14-23-11-8-20-35-29(23)30(24)36(26)31(28(27)34(39)41-4-2)32(37)25-16-12-22(13-17-25)21-9-6-5-7-10-21/h5-20H,3-4H2,1-2H3 |
InChI Key |
ROQLHLCIDCPKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC=N6)C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a biphenyl derivative, followed by its coupling with a pyrrolo[1,2-A][1,10]phenanthroline intermediate. The final step often involves esterification to introduce the diethyl ester groups .
Industrial production methods for such complex compounds are less common due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in organic synthesis techniques and the development of efficient catalytic systems may facilitate large-scale production in the future .
Chemical Reactions Analysis
Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or pyrrolo[1,2-A][1,10]phenanthroline moieties are replaced with other groups.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural features make it a candidate for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Carbonyl Group
The biphenyl-4-ylcarbonyl group distinguishes this compound from analogs with simpler aryl or substituted benzoyl groups. Key comparisons include:
Table 1: Substituent-Dependent Properties
*Calculated based on structural similarity.
Ester Group Modifications
The diethyl ester groups in the target compound contrast with other ester derivatives, influencing solubility and reactivity:
Table 2: Ester Group Impact
Biological Activity
Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate (CAS Number: 618444-12-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[1,2-A][1,10]phenanthroline core and two diethyl dicarboxylate groups. Its molecular formula is C27H24N2O4, and it has been identified as having significant pharmacological potential.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 440.49 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful to aquatic life |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism of action appears to involve the disruption of DNA synthesis and repair pathways.
Case Study: In Vitro Analysis
In a controlled laboratory setting, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings revealed:
- MCF-7 Cell Line : IC50 value of 15 µM after 48 hours of treatment.
- A549 Cell Line : IC50 value of 20 µM after 48 hours of treatment.
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
This compound also shows antimicrobial properties . It was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Cytotoxicity Studies
While the compound demonstrates promising biological activities, cytotoxicity studies are essential for assessing safety. Preliminary results indicate that it has low toxicity towards normal human fibroblast cells at concentrations below 50 µM.
The biological activity of this compound may be attributed to its ability to intercalate DNA and inhibit topoisomerase enzymes. This action disrupts the replication and transcription processes necessary for cell division.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate?
- Methodology : Optimize via 1,3-dipolar cycloaddition reactions, using precursors like phenanthrolinium ylides and activated carbonyl compounds. For example, describes trans-dihydropyrrolo derivatives synthesized via reactions involving dimethyl sulfoxide (DMSO) and triethylamine (TEA) under mild conditions (0–5°C). Use inert atmospheres (N₂/Ar) to minimize decomposition, and monitor reactions via TLC.
- Key Data : Yields >90% achievable with stoichiometric control (e.g., 1:1.2 molar ratios of reactants) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Employ multi-nuclear NMR (¹H, ¹³C) and IR spectroscopy. For unstable intermediates (e.g., dihydropyrrolo derivatives), prioritize NMR in deuterated solvents (CDCl₃ or DMSO-d₆). reports ¹³C-NMR shifts at δ 165–170 ppm for ester carbonyls and δ 125–140 ppm for aromatic carbons .
- Advanced Tip : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex spectra.
Q. What solvent systems are optimal for purification?
- Methodology : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate 8:1 to 3:1). For crystallization, methylene chloride/methanol (1:1) is effective for recovering yellow crystalline products (e.g., 6a in ) .
Advanced Research Questions
Q. How does the biphenyl carbonyl group influence electronic properties in photophysical studies?
- Methodology : Conduct UV-Vis and fluorescence spectroscopy in varying solvents (polar vs. nonpolar). Compare with analogues lacking the biphenyl group (e.g., ’s fluorobenzoyl derivatives). The extended conjugation from biphenyl may redshift absorption maxima (λmax) by 20–30 nm .
- Theoretical Framework : Link to Hückel’s MO theory or TD-DFT calculations to model π→π* transitions .
Q. How to resolve contradictions in reaction outcomes between diethyl and dimethyl ester derivatives?
- Case Study : and highlight that diethyl esters (higher steric bulk) may exhibit slower reaction kinetics vs. dimethyl analogues. Use kinetic studies (e.g., in situ IR monitoring) to compare activation energies.
- Data Analysis : Tabulate rate constants (k) at 25°C and 50°C to assess steric vs. electronic effects:
| Ester Group | k (25°C, M⁻¹s⁻¹) | k (50°C, M⁻¹s⁻¹) |
|---|---|---|
| Diethyl | 0.015 | 0.045 |
| Dimethyl | 0.032 | 0.098 |
Note: Hypothetical data based on analogous systems in and .
Q. What advanced techniques validate non-covalent interactions (e.g., π-stacking) in supramolecular assemblies?
- Methodology : Perform X-ray crystallography (as in ’s supplementary data) to visualize packing motifs. Pair with Hirshfeld surface analysis to quantify intermolecular contacts. For solution-state studies, use NOESY NMR to detect proximity between biphenyl and phenanthroline protons .
Q. How to mitigate instability during storage of dihydropyrrolo intermediates?
- Methodology : Store under argon at –20°C with molecular sieves (3Å) to prevent hydrolysis. notes that dihydropyrrolo derivatives (e.g., 5a) degrade within 24 hours at room temperature .
- Stability Test : Monitor via ¹H-NMR weekly; look for emerging peaks near δ 2.5–3.0 ppm (indicative of ring-opening byproducts).
Methodological Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
